2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride
Overview
Description
2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and have been studied for various applications in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable ketone, followed by the introduction of a pyrrolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride has been studied for various applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its effects on biological systems, particularly its stimulant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with various molecular targets, including transporters and receptors.
Comparison with Similar Compounds
Similar Compounds
Methylone: Another substituted cathinone with similar stimulant properties.
Methcathinone: Known for its psychoactive effects.
3,4-Methylenedioxypyrovalerone (MDPV): A potent stimulant with a similar structure.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride is unique due to the presence of the bromine atom and the pyrrolidine ring, which may confer distinct pharmacological properties compared to other substituted cathinones.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUWBIAMEDSEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Br)N2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343229 | |
Record name | 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850352-17-9 | |
Record name | 4'-Bromo-alpha-pyrrolidinopentiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-BROMO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31VZ1K0A70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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